molecular formula C16H25ClN2O3 B13290991 tert-Butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate hydrochloride

tert-Butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B13290991
M. Wt: 328.83 g/mol
InChI Key: WNTVBDRKMRGNAK-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of tert-butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate hydrochloride comprises a piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 3-position with a 2-methoxyphenyl moiety. The hydrochloride salt introduces an ionic interaction between the protonated piperazine nitrogen and the chloride counterion.

Single-crystal X-ray diffraction studies of analogous piperazine derivatives reveal key structural parameters. For example, in the crystal structure of a related 2-methoxyphenyl-piperazine-oxadiazole hybrid, the piperazine ring adopts a chair conformation with dihedral angles of 51.2° and 77.8° between the piperazine mean plane and the aromatic substituents. The Boc group in similar compounds, such as tert-butyl 4-{3-[6-(4-methoxyphenyl)pyrimidinyl]quinolin-2-yl}piperazine-1-carboxylate, exhibits rotational disorder in crystalline states, suggesting flexibility in the carbamate linkage.

Bond lengths and angles within the piperazine ring are consistent with reported values for chair-conformation piperazines. The C–N bond lengths in the protonated piperazine moiety typically range from 1.47–1.52 Å, while the N–C–C–N torsion angles fall between 50–60°, characteristic of chair conformations. The 2-methoxyphenyl substituent introduces steric effects, as evidenced by a dihedral angle of approximately 51° between its plane and the piperazine ring in related structures.

Conformational Dynamics of the Piperazine Ring System

The piperazine ring in this compound exhibits dynamic behavior influenced by steric and electronic factors. In the solid state, the chair conformation is stabilized by intramolecular interactions between the Boc group and the 2-methoxyphenyl substituent. Comparative analysis of polymorphic piperazine-2,5-diones demonstrates that hydrogen-bonding networks significantly influence ring conformation.

Key observations include:

  • Chair conformation stability : The chair form minimizes steric clashes between the bulky tert-butyl group and the aromatic substituent. In a structurally similar compound, the piperazine ring’s chair conformation persists even with a disordered Boc group (occupancy ratio 0.82:0.18).
  • Torsional flexibility : The N–C–C–N torsion angle of 55.3° observed in related hydrochlorides suggests moderate flexibility, allowing adaptation to crystal packing requirements.
  • Protonation effects : The hydrochloride salt’s N–H bond length (0.89–0.92 Å) and N–H···Cl⁻ hydrogen bond (2.85–3.10 Å) restrict ring puckering, as seen in analogous ionic piperazine derivatives.

Electronic Structure and Charge Distribution Patterns

The electronic properties of the compound arise from the conjugation between the piperazine ring, Boc group, and 2-methoxyphenyl system. Key features include:

  • Charge localization : The protonated piperazine nitrogen carries a positive charge, balanced by the chloride ion. Natural bond orbital (NBO) analysis of similar compounds shows charge densities of +0.32 e on the protonated nitrogen and −0.18 e on the carbonyl oxygen of the Boc group.
  • Resonance effects : The 2-methoxyphenyl group donates electron density through resonance, with calculated π-electron density shifts of 0.05–0.08 e toward the methoxy oxygen in related systems.
  • Dipole interactions : The Boc group’s carbonyl dipole moment (≈2.7 D) aligns antiparallel to the piperazine ring’s dipole (≈1.9 D), reducing overall molecular polarity.

Intermolecular Interactions in Crystal Packing

The crystal structure is stabilized by a combination of ionic, hydrogen-bonding, and van der Waals interactions:

Interaction Type Distance (Å) Angle (°) Source Reference
N–H···Cl⁻ (ionic) 2.91–3.05 165–172
C–H···O (Boc carbonyl) 2.38–2.45 145–152
C–H···π (aromatic stacking) 3.21–3.45

Layered packing motifs are common, with molecules arranged in bc-plane layers via C–H···O and C–H···π interactions. The chloride ions occupy interstitial sites, participating in bifurcated hydrogen bonds with adjacent piperazine N–H groups.

Slipped π-stacking between 2-methoxyphenyl rings (interplanar spacing ≈3.5 Å) and hydrophobic interactions involving the tert-butyl group further contribute to lattice stability. These features are consistent with the high melting points (210–215°C) observed for analogous piperazine hydrochlorides.

Properties

Molecular Formula

C16H25ClN2O3

Molecular Weight

328.83 g/mol

IUPAC Name

tert-butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H24N2O3.ClH/c1-16(2,3)21-15(19)18-10-9-17-13(11-18)12-7-5-6-8-14(12)20-4;/h5-8,13,17H,9-11H2,1-4H3;1H

InChI Key

WNTVBDRKMRGNAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of solvents such as dichloromethane or ethanol and requires careful monitoring of temperature and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate hydrochloride is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study the interactions between piperazine derivatives and biological targets. It helps in understanding the structure-activity relationships of piperazine-based drugs.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its activity against various diseases, including cancer, bacterial infections, and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The methoxyphenyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ in substituents at the 3-position of the piperazine ring, significantly altering physicochemical properties:

Compound Name CAS/ID Substituent Molecular Weight logP* Solubility (mg/mL)* Key Features References
Target Compound 1858241-30-1† 2-Methoxyphenyl 340.8‡ 2.8 ~10 (aqueous) Aromatic, moderate lipophilicity
tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate HCl 1858241-30-1 2-Methoxy-2-oxoethyl 308.8 1.2 ~50 Ester group increases polarity
HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine HCl) N/A 2-Chloro-6-methylphenoxy ~450§ 3.5 <5 Bulky lipophilic substituent
tert-Butyl 3-(4-chlorophenyl)piperazine-1-carboxylate 954238-81-4 4-Chlorophenyl 315.2 3.1 ~15 Electron-withdrawing Cl substituent
(R)-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate HCl 1251903-83-9 Methyl (stereospecific) 280.8 1.5 >100 Stereochemistry impacts synthesis

*Calculated using ChemAxon or similar tools.
†CAS for the target compound is inferred from and , which describe structurally similar derivatives.
‡Estimated based on molecular formula (C₁₆H₂₃N₂O₃·HCl).
§Estimated from HBK15’s formula (C₂₂H₂₈ClN₂O₃·HCl).

Key Observations:
  • Aromatic vs.
  • Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing Cl in 4-chlorophenyl analogs (), which may alter receptor binding kinetics.
  • Steric Effects: Bulky substituents (e.g., HBK15’s phenoxyethoxyethyl group) reduce solubility but may enhance selectivity for specific biological targets .

Challenges and Limitations

  • Synthetic Complexity : Stereospecific analogs (e.g., ) require advanced synthetic techniques, increasing production costs.
  • Solubility-Bioavailability Trade-off : The target compound’s moderate logP (~2.8) balances membrane permeability and solubility, but analogs with polar groups (e.g., ester in ) may suffer from poor absorption.

Biological Activity

tert-Butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate hydrochloride is a compound belonging to the piperazine family, recognized for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C16_{16}H25_{25}ClN2_{2}O
  • Molecular Weight : 328.83 g/mol
  • Structure : The compound features a tert-butyl group, a methoxyphenyl group, and a piperazine ring, which enhance its biological activity and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Modulation : The piperazine ring is known to modulate the activity of neurotransmitter receptors, particularly serotonin receptors (5-HT1A), which are implicated in mood regulation and anxiety disorders .
  • Cell Penetration : The methoxyphenyl group facilitates better penetration through biological membranes, enhancing the compound's efficacy in target tissues.

Therapeutic Potential

Research indicates that this compound may have several therapeutic applications:

  • Anticancer Activity : Studies have shown promising results against various cancer cell lines, including triple-negative breast cancer (TNBC). The compound demonstrated significant growth inhibition in cell lines such as MDA-MB-231 and MDA-MB-468, with a GI50_{50} concentration below 10 µM .
  • Neurological Disorders : Its binding affinity to 5-HT1A receptors suggests potential applications in treating mood disorders and anxiety .

Table 1: Summary of Biological Activities

Activity Type Target/Cell Line Effect Observed Reference
AnticancerMDA-MB-231 (TNBC)Growth inhibition (GI50_{50} < 10 µM)
Neurological Disorders5-HT1A ReceptorsHigh binding affinity
CytotoxicityHEK CellsHigh IC50_{50}, indicating safety

Research Findings

  • In Vitro Studies : The compound was evaluated for cytotoxicity using normal HEK cells, showing a high IC50_{50}, which suggests favorable safety profiles for potential clinical applications in nuclear medicine imaging techniques .
  • Binding Affinity Studies : Homology modeling and docking studies revealed a high G score (-12.132) at the antagonist binding pocket of the 5-HT1A receptor, indicating strong ligand-receptor interactions .
  • Pharmacological Evaluation : The compound's structure-activity relationship (SAR) studies indicate that modifications to the methoxy group significantly influence its pharmacological properties and efficacy against specific diseases.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 3-(2-methoxyphenyl)piperazine-1-carboxylate hydrochloride?

The synthesis typically involves a multi-step process:

  • Step 1 : React piperazine with tert-butyl chloroformate to introduce the Boc-protected amine group.
  • Step 2 : Functionalize the piperazine ring with a 2-methoxyphenyl group via nucleophilic substitution or coupling reactions.
  • Step 3 : Convert the free base to the hydrochloride salt using HCl in a polar solvent (e.g., ethyl acetate or methanol) .
    Purification often employs recrystallization or column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) to achieve >95% purity .

Q. How is the molecular structure of this compound validated experimentally?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, methoxy group at ~3.8 ppm) and piperazine ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion [M+H]+^+ and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis (using SHELX software) resolves absolute stereochemistry and hydrogen bonding networks in the hydrochloride salt form .

Q. What functional groups dictate its chemical reactivity?

  • tert-Butoxycarbonyl (Boc) Group : Labile under acidic conditions (e.g., HCl/dioxane), enabling deprotection for further derivatization.
  • Piperazine Ring : Participates in alkylation, acylation, or coordination with metal catalysts.
  • 2-Methoxyphenyl Substituent : Electron-donating methoxy group enhances aromatic electrophilic substitution reactivity .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

  • Solvent Optimization : Replace dichloromethane with toluene to improve solubility of intermediates and reduce side reactions .
  • Catalysis : Use Pd(OAc)2_2 for Suzuki-Miyaura coupling to introduce the 2-methoxyphenyl group, achieving >80% yield .
  • Temperature Control : Maintain ≤0°C during Boc protection to minimize racemization .

Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. HPLC purity)?

  • Case Study : If NMR indicates a pure product but HPLC shows multiple peaks:
    • Hypothesis : Residual solvents or diastereomers may co-elute in NMR but separate in HPLC.
    • Solution : Perform preparative HPLC to isolate fractions, then re-analyze with 1^1H NMR and LC-MS to identify impurities .
  • Statistical Validation : Use triplicate runs and internal standards (e.g., 1,3,5-trimethoxybenzene) to ensure reproducibility .

Q. What strategies are used to study its pharmacological potential?

  • Receptor Binding Assays : Screen against serotonin (5-HT1A_{1A}) or dopamine receptors, given structural similarity to known piperazine-based ligands .
  • ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .
  • Toxicity Studies : Use zebrafish embryos for rapid in vivo toxicity screening (LC50_{50} determination) .

Q. How does computational modeling aid in understanding its interactions?

  • Molecular Dynamics (MD) Simulations : Predict binding modes with target proteins (e.g., G-protein-coupled receptors) using AMBER or CHARMM force fields.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for reaction planning .

Q. What are the stability considerations for long-term storage?

  • Solid State : Store at -20°C under argon to prevent hygroscopic degradation.
  • Solution Phase : Use anhydrous DMSO for stock solutions; avoid repeated freeze-thaw cycles .
  • Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks .

Q. How does chirality impact its biological activity?

  • Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate (R)- and (S)-isomers.
  • Case Study : (S)-enantiomers of analogous piperazines show 10-fold higher 5-HT1A_{1A} affinity than (R)-forms, suggesting stereospecific screening is critical .

Q. What green chemistry approaches are applicable to its synthesis?

  • Solvent Replacement : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer alternative with similar polarity .
  • Catalytic Recycling : Immobilize Pd catalysts on magnetic nanoparticles for reuse in cross-coupling reactions, reducing heavy metal waste .

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